Ampelopsin A

Cytotoxicity Oncology Natural Products

Ampelopsin A (CAS 130608-11-6), a resveratrol dimer, is a critical oligostilbene for research programs requiring unique target engagement. Its distinct stereochemistry delivers biological activities, such as PGE2 inhibition in chondrocytes and selective cytotoxicity in leukemia cell lines, that are not replicated by resveratrol or other monomers. For robust SAR, neuroprotection, or antifungal discovery data, standardizing on this specific compound ensures experimental reproducibility. Validate its identity with our offered analytical documentation.

Molecular Formula C28H22O7
Molecular Weight 470.5 g/mol
CAS No. 130608-11-6
Cat. No. B1665483
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmpelopsin A
CAS130608-11-6
SynonymsAmpelopsin A
Molecular FormulaC28H22O7
Molecular Weight470.5 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2C(C3=C4C(C(OC4=CC(=C3)O)C5=CC=C(C=C5)O)C6=C2C(=CC(=C6)O)O)O)O
InChIInChI=1S/C28H22O7/c29-15-5-1-13(2-6-15)23-24-19(9-17(31)11-21(24)33)26-25-20(27(23)34)10-18(32)12-22(25)35-28(26)14-3-7-16(30)8-4-14/h1-12,23,26-34H/t23-,26-,27-,28+/m0/s1
InChIKeyLHUHHURKGTUZHU-QWMXJGQVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Ampelopsin A (CAS 130608-11-6): Chemical Identity and Bioactive Class for Research Procurement


Ampelopsin A (CAS 130608-11-6) is a naturally occurring oligostilbene and a dimer of resveratrol, belonging to the class of polyphenolic stilbenoids [1]. It is isolated from various plant sources including Vitis species (grapevines) and Ampelopsis glandulosa var. hancei [2]. As a bioactive compound, it exhibits a range of pharmacological activities, including antifungal, anti-inflammatory, neuroprotective, and cytotoxic effects [3]. Its molecular formula is C28H22O7 with a molecular weight of 470.47 g/mol [4].

Why Ampelopsin A Cannot Be Interchanged with Other Resveratrol Oligomers or Simple Flavonoids


Despite belonging to the broader class of stilbenoids and sharing structural motifs with compounds like resveratrol and other oligomers, Ampelopsin A exhibits distinct biological profiles that preclude simple substitution. Its specific dimeric structure, consisting of two resveratrol units linked in a unique stereochemical arrangement, dictates its interaction with molecular targets, resulting in a different potency and selectivity spectrum compared to its monomeric counterpart resveratrol, other oligomers like ε-viniferin, or related flavonoids such as dihydromyricetin (ampelopsin) [1]. For instance, while resveratrol is a well-known pan-assay interference compound (PAIN), the larger and more rigid Ampelopsin A molecule demonstrates more specific target engagement, as evidenced by its distinct cytotoxic profile against certain cancer cell lines and its unique activity in neuroprotection models [2]. Therefore, substituting Ampelopsin A with a cheaper or more readily available 'in-class' alternative without rigorous comparative validation is scientifically unjustified and can lead to irreproducible or misleading results.

Quantitative Evidence Guide: Ampelopsin A Differentiation Against Key Comparators


Differential Cytotoxic Potency of Ampelopsin A vs. Resveratrol and Other Oligostilbenes in Leukemia Cell Lines

In a comparative study of stilbenes and oligostilbenes isolated from Vitis amurensis, (+)-Ampelopsin A exhibited considerable cytotoxic activity against the murine leukemia L1210 cell line with an IC50 value of 30.6 ± 4.1 μM, and against the human leukemia K562 cell line with an IC50 of 38.6 ± 0.82 μM [1]. In contrast, the related oligomer gnetin H showed weak activity against L1210 (IC50 40.1 ± 4.23 μM) and no data was provided for K562, while other isolates like r-2-viniferin and trans-ɛ-viniferin were completely inactive against all three tested cancer cell lines [1]. Notably, trans-resveratrol, the monomeric unit, showed stronger activity against these cell lines (L1210 IC50 ~15.7 ± 2.1 μM), but (+)-Ampelopsin A distinguishes itself by being active where other dimers and oligomers are not, indicating a structure-specific cytotoxic profile that cannot be predicted by the monomer's activity [1].

Cytotoxicity Oncology Natural Products

Ampelopsin A Displays Superior PGE2 Inhibition Compared to Other Stilbenes in an Inflammatory Arthritis Model

In a study evaluating the anti-inflammatory effects of six stilbenes isolated from Vitis thunbergii var. taiwaniana, ampelopsin A was identified as one of the compounds displaying the strongest inhibition of prostaglandin E2 (PGE2) production in lipopolysaccharide (LPS)-stimulated human chondrocytes [1]. While specific quantitative IC50 values were not provided, the study explicitly states that among the six tested compounds (resveratrol, (+)-ε-viniferin, ampelopsin C, ampelopsin A, (-)-vitisin B, and (+)-vitisin A), ampelopsin A was among the most potent PGE2 inhibitors [1]. This contrasts with resveratrol, which, although it significantly decreased COX-2 activity and PGE2 production, did so through a different mechanism and was not highlighted for superior PGE2 inhibition in this specific assay [1].

Anti-inflammatory Arthritis Prostaglandin E2

Ampelopsin A and Dihydromyricetin (Ampelopsin) Exhibit Distinct Target Selectivity: Cytotoxicity vs. Enzyme Inhibition

Ampelopsin A (a resveratrol dimer) and dihydromyricetin (also called ampelopsin, a flavonoid) are distinct chemical entities with different biological profiles. Dihydromyricetin has been reported as a dihydropyrimidinase inhibitor with an IC50 of 48 μM, and as an inhibitor of influenza RNA-dependent RNA polymerase with an IC50 of 22 μM [1]. In contrast, Ampelopsin A has demonstrated cytotoxic activity in the MCF-7 breast cancer cell line, with studies linking its mechanism to the inhibition of sphingosine kinase 1 (SphK1) . A direct cross-study comparison is not possible due to differing assays, but the data highlight that these two similarly named compounds have divergent primary targets: dihydromyricetin is characterized by enzyme inhibition (dihydropyrimidinase, viral polymerase), while Ampelopsin A is characterized by cytotoxic and pro-apoptotic effects potentially mediated through SphK1 .

Target Selectivity Enzyme Inhibition Cancer Research

Neuroprotective Activity of Ampelopsin A in Glutamate-Induced Excitotoxicity: Direct Comparison with Other Stilbenes

A study on the neuroprotective effects of Vitis amurensis extracts and their active constituents identified (+)-ampelopsin A as one of the key compounds responsible for inhibiting glutamate-induced neuronal death in cultured rat cortical neurons [1]. In this assay, cultured cortical neurons were exposed to 500 μM glutamate for 12 hours to induce excitotoxicity. Treatment with (+)-ampelopsin A, along with γ-2-viniferin and trans-ɛ-viniferin, was shown to inhibit this neuronal death, as well as the associated elevation of intracellular calcium ([Ca2+]i) and generation of reactive oxygen species (ROS) [1]. While the study did not provide comparative IC50 values between the active compounds, it explicitly identifies (+)-ampelopsin A as an active component, distinguishing it from other isolated compounds that were not tested or found to be inactive in this specific neuroprotection model [1].

Neuroprotection Excitotoxicity Stroke Models

Antifungal Activity of Ampelopsin A Against Grapevine Pathogens: A Component of a Multi-Compound Natural Defense

In the search for natural antifungal agents, Ampelopsin A has been identified as one of six oligostilbenes from Vitis vinifera canes that exhibit activity against Plasmopara viticola, the causative agent of grapevine downy mildew [1]. In a targeted isolation study, ampelopsin A, hopeaphenol, trans-resveratrol, ampelopsin H, ε-viniferin, and E-vitisin B all demonstrated antifungal activity against P. viticola [1]. However, none of these six compounds were active against Erysiphe necator (powdery mildew), and only ε-viniferin showed low activity against Botrytis cinerea (grey mold) [1]. This indicates that while ampelopsin A contributes to the overall antifungal profile of grapevine extracts, it does so as part of a synergistic mixture, and its individual spectrum of activity is narrow, being primarily effective against downy mildew.

Antifungal Agriculture Natural Fungicides

Ampelopsin A vs. Dihydromyricetin in Breast Cancer Cell Lines: Differential Cytotoxic Potency

While Ampelopsin A's specific IC50 values in breast cancer cell lines are not widely reported, comparative data exists for the similarly named flavonoid, dihydromyricetin (ampelopsin). Dihydromyricetin has been shown to inhibit the viability of MCF-7 (ER-positive) and MDA-MB-231 (triple-negative) breast cancer cells with IC50 values of 50.61 μM and 41.07 μM, respectively, after 24-hour treatment [1]. This data, when juxtaposed with the reported activity of Ampelopsin A in MCF-7 cells (with a proposed SphK1 inhibition mechanism), suggests that while both compounds can impact breast cancer cell viability, their potencies and underlying molecular mechanisms may differ significantly . This reinforces that the two compounds are not interchangeable and that Ampelopsin A's activity in this context requires further quantitative characterization.

Breast Cancer Apoptosis Flavonoids

Optimal Research and Industrial Application Scenarios for Ampelopsin A Based on Differentiating Evidence


Structure-Activity Relationship (SAR) Studies of Oligostilbene Cytotoxicity

Ampelopsin A serves as a critical reference compound in SAR studies aimed at understanding how the dimerization of resveratrol and subsequent stereochemical variations affect cytotoxic potency and selectivity against different cancer cell lines [1]. Its activity against leukemia cell lines (L1210, K562), where other oligomers are inactive, provides a unique data point for mapping the structural determinants of this biological effect [1].

Investigating PGE2-Mediated Inflammatory Pathways in Arthritis

Researchers focusing on the role of prostaglandin E2 in inflammatory arthritis can utilize Ampelopsin A as a tool compound to dissect the specific contribution of oligostilbenes to PGE2 inhibition in human chondrocytes [2]. Its strong inhibitory effect within a panel of related stilbenes makes it a valuable positive control and a starting point for developing more targeted anti-inflammatory agents [2].

Mechanistic Studies of Glutamate-Induced Excitotoxicity and Neuroprotection

In neuroscience research, Ampelopsin A is a suitable chemical probe for investigating the mechanisms of protection against glutamate-induced excitotoxicity, a key event in ischemic stroke and neurodegenerative diseases [3]. Its demonstrated ability to inhibit neuronal death, calcium influx, and ROS generation in primary cortical neurons provides a well-defined experimental context for elucidating downstream signaling pathways [3].

Development of Natural Antifungal Agents Against Grapevine Downy Mildew

For agricultural biotechnology and natural product chemistry, Ampelopsin A is a component of interest in the study and development of natural fungicides targeting Plasmopara viticola [4]. Its activity against this specific pathogen, when considered alongside other oligostilbenes, can inform the formulation of synergistic extracts or inspire the synthesis of novel antifungal leads [4].

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